Cas no 64913-16-2 (1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a chemically protected derivative of L-fucose, commonly used in glycochemistry and carbohydrate research. The acetyl groups enhance stability and solubility in organic solvents, facilitating controlled glycosylation reactions. This compound serves as a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and biologically active molecules. Its well-defined stereochemistry ensures high regioselectivity in synthetic applications. The acetyl protection also simplifies purification and characterization processes. This derivative is particularly valuable in studies involving fucose-containing glycans, which play critical roles in cell signaling, immune response, and pathogen recognition. Suitable for automated synthesis, it offers reliability in both academic and industrial settings.
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose structure
64913-16-2 structure
Product name:1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
CAS No:64913-16-2
MF:C14H20O9
MW:332.3032
MDL:MFCD00069791
CID:501263
PubChem ID:87560755

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Chemical and Physical Properties

Names and Identifiers

    • a-L-Galactopyranose, 6-deoxy-,1,2,3,4-tetraacetate
    • 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
    • 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose Discontinued. See T279255
    • 1,2,3,4-Tetra-o-Acetyl-Alpha-L-Fucopyranose
    • 1,2,3,4-Tetra-O-acet
    • -<small>L<
    • 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside
    • α-L-Fucopyranose 1,2,3,4-Tetraacetate
    • 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
    • Tetraacetyl .beta.-l-rhamnose
    • (3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
    • (2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
    • 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose #
    • QZQMGQQOGJIDKJ-UHFFFAOYSA-N
    • NSC274254
    • NSC119108
    • Tetra-O-acetyl-
    • A-L(-)fucopyranose
    • NSC403477
    • 1,2,3,4-Tetra-O-a
    • Tetraacetyl beta-l-rhamnose
    • T72773
    • QZQMGQQOGJIDKJ-CSHNMWLISA-N
    • AKOS027327484
    • [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
    • AS-73051
    • SCHEMBL7153152
    • Discontinued. See T279255
    • CS-0187881
    • 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose, 95%
    • 1,2,3,4-Tetra-O-acetyl-alpha-L(-)-fucose, Tetra-O-acetyl-alpha-L(-)fucopyranose
    • (2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
    • 1,2,3,4-Tetra-O-acetyl-alpha-L(-)-fucose
    • 64913-16-2
    • A923735
    • 1,2,3,4-Tetra-O-acetyl-?-L-fucopyranose
    • 1,2,3,4-tetra-O-acetyl-6-deoxy-alpha-L-galactopyranose
    • (2S,3R,4R,5S,6S)-4,5,6-TRIS(ACETYLOXY)-2-METHYLOXAN-3-YL ACETATE
    • 1,2,3,4-Tetra-O-acetyl-
    • A-L-fucopyranose
    • MDL: MFCD00069791
    • Inchi: 1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3
    • InChI Key: QZQMGQQOGJIDKJ-UHFFFAOYSA-N
    • SMILES: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 332.11100
  • Monoisotopic Mass: 332.11073221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 114

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 92.0 to 96.0 deg-C
  • Boiling Point: 371.4±42.0 °C at 760 mmHg
  • Flash Point: 160.1±27.9 °C
  • Refractive Index: -120 ° (C=1, CHCl3)
  • PSA: 114.43000
  • LogP: 0.08940
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Security Information

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB261828-1 g
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; .
64913-16-2
1 g
€176.70 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T87010-500mg
(2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
64913-16-2 95%
500mg
¥878.0 2023-09-06
abcr
AB261828-5 g
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; .
64913-16-2
5 g
€482.60 2023-07-20
Apollo Scientific
BICL4254-5g
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose
64913-16-2 98% min
5g
£731.00 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2207-1G
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
64913-16-2 >98.0%(HPLC)
1g
¥700.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T866700-1g
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
64913-16-2 ≥98%
1g
¥599.00 2022-10-10
BAI LING WEI Technology Co., Ltd.
545025-1G
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, 98%
64913-16-2 98%
1G
¥ 2191 2022-04-26
BAI LING WEI Technology Co., Ltd.
R45SY076669-5g
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
64913-16-2 ≥95%
5g
¥9171 2023-11-24
abcr
AB261828-1g
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; .
64913-16-2
1g
€176.70 2025-02-15
abcr
AB261828-5g
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; .
64913-16-2
5g
€482.60 2025-02-15

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Related Literature

Additional information on 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose: A Comprehensive Overview

The compound 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose is a highly specialized molecule that belongs to the family of acetylated sugar derivatives. This compound is derived from a-L-fucopyranose, which is a pyranose form of L-fucose, a hexose sugar with unique biological properties. The addition of four acetyl groups at positions 1, 2, 3, and 4 transforms this simple sugar into a complex molecule with diverse applications in the fields of pharmacology, medicine, and biotechnology.

1,2,3,4-tetra-O-acetyl-a-L-fucopyranose is widely recognized for its role in glycomics research, where it serves as a model compound to study sugar-protein interactions. Its acetylated form provides stability and enhances solubility, making it an ideal candidate for various experimental setups. Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to shield sugars from enzymatic degradation while maintaining their biological activity.

In the realm of cancer research, derivatives of a-L-fucose have shown promise as anticancer agents. The acetylation pattern of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose positions it at the forefront of investigations into glycoconjugates for targeted therapy. These compounds are being explored for their ability to interfere with cancer cell glycosylation pathways, thereby inhibiting tumor growth and metastasis.

Another area where this compound has garnered significant attention is in immunology. The unique structure of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose makes it a valuable tool for studying sugar antigen recognition by immune cells. Recent advancements in glycoengineering have utilized this compound to design synthetic vaccines that mimic natural glycosylated antigens, potentially leading to more effective immunization strategies.

Furthermore, the application of a-L-fucopyranose derivatives extends into biomaterials science. The stability and biocompatibility of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose make it a candidate for use in hydrogels, nanoparticles, or other advanced drug delivery platforms. These applications are being actively pursued to address challenges in controlled release systems and tissue engineering.

Recent studies have also explored the role of a-L-fucose derivatives in antiviral therapies. The structural modifications introduced by acetylation in 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose could potentially disrupt viral glycosylation processes, offering a novel approach to combating viral infections.

Overall, the compound 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose stands at the intersection of multiple disciplines within the biomedical sciences. Its unique properties make it a versatile tool for advancing research into glycosylation, drug delivery systems, and therapeutic agents. As our understanding of its biological roles continues to evolve, so too do its potential applications in medicine and biotechnology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64913-16-2)1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
A923735
Purity:99%
Quantity:5g
Price ($):324.0